(Z)-2,3-Dihydro-6-chloro-3-(2-naphthalenylmethylene)-4H-1-benzothiopyran-4-one
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Overview
Description
(Z)-2,3-Dihydro-6-chloro-3-(2-naphthalenylmethylene)-4H-1-benzothiopyran-4-one is a synthetic organic compound that belongs to the class of benzothiopyran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2,3-Dihydro-6-chloro-3-(2-naphthalenylmethylene)-4H-1-benzothiopyran-4-one typically involves the condensation of 6-chloro-4H-1-benzothiopyran-4-one with 2-naphthaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-2,3-Dihydro-6-chloro-3-(2-naphthalenylmethylene)-4H-1-benzothiopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its dihydro or tetrahydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, sodium methoxide, or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce dihydro or tetrahydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2,3-Dihydro-6-chloro-3-(2-naphthalenylmethylene)-4H-1-benzothiopyran-4-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, benzothiopyran derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research into the biological activity of this compound could reveal similar properties, making it a candidate for drug development.
Medicine
In medicine, this compound might be investigated for its potential therapeutic effects
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of (Z)-2,3-Dihydro-6-chloro-3-(2-naphthalenylmethylene)-4H-1-benzothiopyran-4-one would depend on its specific biological activity. Generally, benzothiopyran derivatives can interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact mechanism of action for this compound.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-4H-1-benzothiopyran-4-one: A parent compound with similar structural features.
6-Chloro-2,3-dihydro-4H-1-benzothiopyran-4-one: A closely related compound with a chloro substituent.
3-(2-Naphthalenylmethylene)-2,3-dihydro-4H-1-benzothiopyran-4-one: A derivative with a naphthalenylmethylene group.
Uniqueness
(Z)-2,3-Dihydro-6-chloro-3-(2-naphthalenylmethylene)-4H-1-benzothiopyran-4-one is unique due to the presence of both the chloro and naphthalenylmethylene groups. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other benzothiopyran derivatives.
Properties
CAS No. |
130689-11-1 |
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Molecular Formula |
C20H13ClOS |
Molecular Weight |
336.8 g/mol |
IUPAC Name |
(3Z)-6-chloro-3-(naphthalen-2-ylmethylidene)thiochromen-4-one |
InChI |
InChI=1S/C20H13ClOS/c21-17-7-8-19-18(11-17)20(22)16(12-23-19)10-13-5-6-14-3-1-2-4-15(14)9-13/h1-11H,12H2/b16-10+ |
InChI Key |
QZOGZQUTEMVWEY-MHWRWJLKSA-N |
Isomeric SMILES |
C1/C(=C\C2=CC3=CC=CC=C3C=C2)/C(=O)C4=C(S1)C=CC(=C4)Cl |
Canonical SMILES |
C1C(=CC2=CC3=CC=CC=C3C=C2)C(=O)C4=C(S1)C=CC(=C4)Cl |
Origin of Product |
United States |
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